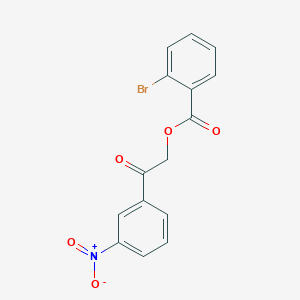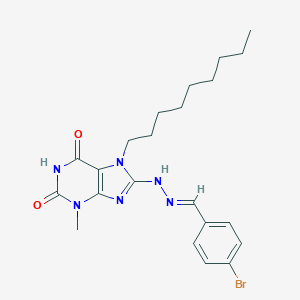
(2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid is a chemical compound that belongs to the benzoimidazole family This compound is characterized by the presence of a butylsulfanyl group attached to the benzoimidazole ring, along with an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid typically involves the following steps:
Formation of the Benzoimidazole Core: The benzoimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Butylsulfanyl Group: The butylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable butylsulfanyl precursor reacts with the benzoimidazole core.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached through esterification or amidation reactions, depending on the functional groups present on the benzoimidazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and selectivity are often employed in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoimidazole ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoimidazole ring or the butylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated benzoimidazole derivatives.
Substitution: Various substituted benzoimidazole derivatives, depending on the nature of the substituent.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: For its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: As a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: In the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The butylsulfanyl group and the benzoimidazole core are likely to play crucial roles in binding to these targets and exerting their effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Benzylsulfanyl-benzoimidazole
- 2-Ethylsulfanyl-benzoimidazole
- 2-Methanesulfonyl-benzoimidazole
- 2-Propylsulfanyl-benzoimidazole
Uniqueness
(2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid is unique due to the presence of both the butylsulfanyl group and the acetic acid moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
2-(2-butylsulfanylbenzimidazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-2-3-8-18-13-14-10-6-4-5-7-11(10)15(13)9-12(16)17/h4-7H,2-3,8-9H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVWBSXUPRXRNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=CC=CC=C2N1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Bromophenyl)-2-oxoethyl [(5-bromo-2-furoyl)amino]acetate](/img/structure/B401351.png)




![diethyl 5-[({4-nitro-1H-imidazol-1-yl}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B401360.png)



![2-(2-chloro-4,5-difluorophenyl)-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-oxazol-5(4H)-one](/img/structure/B401366.png)
